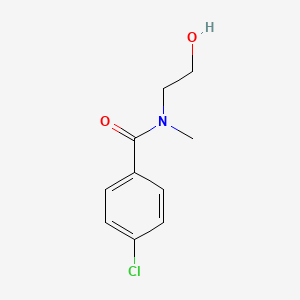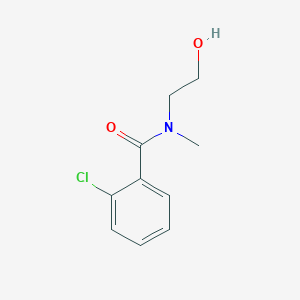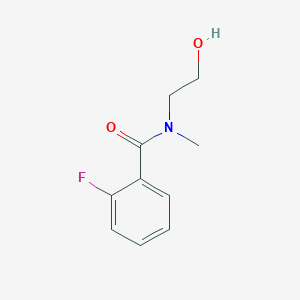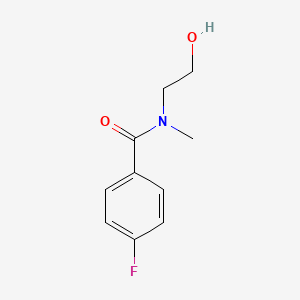
4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide, also known as Triclosan, is a synthetic antibacterial and antifungal agent that has been widely used in various personal care products, such as soaps, toothpaste, and deodorants. Despite its widespread use, there has been growing concern about the potential health and environmental risks associated with Triclosan. In
Wirkmechanismus
4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide works by inhibiting the activity of an enzyme called enoyl-acyl carrier protein reductase, which is essential for the synthesis of fatty acids in bacteria and fungi. By inhibiting this enzyme, 4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide disrupts the bacterial and fungal cell membranes, leading to cell death.
Biochemical and Physiological Effects
4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide has been shown to have a number of biochemical and physiological effects. It has been found to disrupt hormone regulation in animals, leading to potential health risks. In addition, 4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide has been shown to accumulate in the environment and has been detected in human breast milk, urine, and blood.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide has several advantages for lab experiments, including its broad-spectrum antibacterial and antifungal activity, and its ability to penetrate cell membranes. However, 4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide also has limitations, such as its potential toxicity and the development of bacterial resistance.
Zukünftige Richtungen
There are several future directions for the study of 4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide. One direction is to investigate the potential health and environmental risks associated with 4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide. Another direction is to develop new antibacterial and antifungal agents that are less toxic and have a lower risk of developing resistance. Additionally, further research is needed to better understand the mechanism of action of 4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide and its effects on hormone regulation.
Conclusion
In conclusion, 4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide is a synthetic antibacterial and antifungal agent that has been widely used in personal care products. Despite its effectiveness, there are growing concerns about the potential health and environmental risks associated with 4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide. Further research is needed to better understand the mechanism of action of 4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide and its effects on hormone regulation. Additionally, efforts should be made to develop new antibacterial and antifungal agents that are less toxic and have a lower risk of developing resistance.
Synthesemethoden
4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide is synthesized through the reaction of 2,4-dichlorophenol with ethylene oxide and methylamine. The resulting product is then acetylated to form the final product, 4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide. The synthesis method of 4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide has been well-established and is widely used in the industry.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide has been extensively studied for its antibacterial and antifungal properties. It has been used in various scientific research applications, such as in vitro experiments, animal studies, and clinical trials. 4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide has been shown to be effective against a wide range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
Eigenschaften
IUPAC Name |
4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-12(6-7-13)10(14)8-2-4-9(11)5-3-8/h2-5,13H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCOOJVPIMIGQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-4-[(4-methyl-1-naphthyl)sulfonyl]piperazine](/img/structure/B7468583.png)
![2-Hydroxy-4-[(6-methyl-2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]benzoic acid](/img/structure/B7468585.png)
![ethyl N-[2-[4-oxo-3-(4-phenoxyphenyl)quinazolin-2-yl]sulfanylacetyl]carbamate](/img/structure/B7468606.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-methylpropan-1-one](/img/structure/B7468607.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-methylbutan-1-one](/img/structure/B7468617.png)
![1-[(4-Fluorophenyl)methyl]-3-methylquinoxalin-2-one](/img/structure/B7468618.png)
![methyl 4-[(E)-[(3E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)-3-[(4-methoxycarbonylphenyl)methylidene]cyclopentylidene]methyl]benzoate](/img/structure/B7468626.png)
![Dimethyl 3-methyl-5-[[2-(4-methylphenyl)sulfanylacetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B7468629.png)


![{4-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]phenyl}methanamine](/img/structure/B7468645.png)
![2-[[4-(4-chlorophenyl)-5-[(4-ethoxyphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-ethylacetamide](/img/structure/B7468646.png)

![Ethyl 5-carbamoyl-2-[[2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B7468674.png)